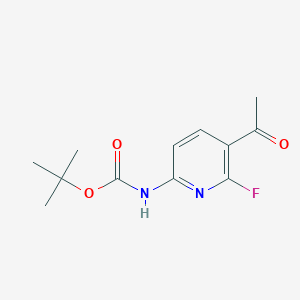

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate

CAS No.:

Cat. No.: VC13801755

Molecular Formula: C12H15FN2O3

Molecular Weight: 254.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FN2O3 |

|---|---|

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | tert-butyl N-(5-acetyl-6-fluoropyridin-2-yl)carbamate |

| Standard InChI | InChI=1S/C12H15FN2O3/c1-7(16)8-5-6-9(14-10(8)13)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |

| Standard InChI Key | QRNKYJVGWMJBAF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(N=C(C=C1)NC(=O)OC(C)(C)C)F |

| Canonical SMILES | CC(=O)C1=C(N=C(C=C1)NC(=O)OC(C)(C)C)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

Tert-butyl (5-acetyl-6-fluoropyridin-2-YL)carbamate belongs to the pyridine carbamate family, featuring a six-membered aromatic ring with nitrogen at the 1-position. The tert-butyl carbamate group () at the 2-position provides steric bulk and hydrolytic stability, while the acetyl group () at the 5-position and fluorine at the 6-position introduce electronic and steric effects that influence reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.26 g/mol |

| IUPAC Name | tert-butyl N-(5-acetyl-6-fluoropyridin-2-yl)carbamate |

| SMILES | CC(=O)C1=C(N=C(C=C1)NC(=O)OC(C)(C)C)F |

| InChI Key | QRNKYJVGWMJBAF-UHFFFAOYSA-N |

| PubChem CID | 89651836 |

The fluorine atom’s electronegativity enhances the pyridine ring’s electron-deficient nature, facilitating nucleophilic aromatic substitution reactions at the 2- and 4-positions. The acetyl group’s carbonyl functionality allows for condensation or reduction reactions, broadening synthetic utility.

Synthesis and Manufacturing

Industrial Synthesis Route

The primary synthesis involves reacting 5-acetyl-6-fluoropyridine with tert-butyl chloroformate in the presence of triethylamine:

Key Steps:

-

Base Activation: Triethylamine deprotonates the pyridine’s amine group, enhancing nucleophilicity.

-

Carbamate Formation: The chloroformate’s electrophilic carbonyl reacts with the amine, displacing chloride.

-

Workup: The product is isolated via aqueous extraction and purified using column chromatography (hexane/ethyl acetate).

Table 2: Synthesis Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) or Dichloromethane |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4–12 hours |

| Yield | 70–85% (reported for analogous syntheses) |

Scalability and Optimization

Industrial-scale production requires careful control of exothermic reactions during chloroformate addition. Process intensification strategies, such as continuous-flow reactors, may improve yield and safety.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound’s versatility is exemplified in synthesizing kinase inhibitors and antiviral agents:

-

Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in kinases, while the acetyl group allows further functionalization. For example, derivatives of this compound are explored in treating non-small cell lung cancer.

-

Antivirals: Pyridine carbamates are precursors to protease inhibitors targeting viral replication machinery.

Agrochemical Applications

In agrochemistry, the compound’s stability under environmental conditions makes it a candidate for herbicidal and fungicidal agents. The acetyl group can be hydrolyzed to generate bioactive phenolic derivatives.

Future Research Directions

Novel Derivatives

Modifying the acetyl group to sulfonyl or phosphoryl moieties could enhance bioavailability or target specificity. Computational studies (e.g., molecular docking) may identify promising candidates.

Green Chemistry Approaches

Exploring biocatalysis or solvent-free synthesis could reduce reliance on hazardous reagents like chloroformates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume